![molecular formula C14H19BrN2O3S B4428064 N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4428064.png)
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
描述
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a potent and selective antagonist of the glycine receptor alpha-3 subtype (GlyRα3), which is a member of the ligand-gated ion channel family. In
作用机制
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide acts as an antagonist of the GlyRα3 subtype, which is a member of the ligand-gated ion channel family. GlyRα3 is primarily expressed in the spinal cord and brainstem, and it is involved in the modulation of pain, anxiety, and addiction. This compound binds to the GlyRα3 subtype and blocks its activity, which leads to a reduction in pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and anxiety in animal models, and it has also been shown to reduce alcohol consumption in rats. Additionally, this compound has been shown to reduce seizure activity in animal models of epilepsy.
实验室实验的优点和局限性
One of the advantages of N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for the GlyRα3 subtype. This makes it a useful tool for studying the role of GlyRα3 in pain, anxiety, and addiction. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research could be the development of more soluble analogs of this compound, which would make it easier to use in experiments. Another area of research could be the exploration of the potential therapeutic applications of this compound, particularly in the treatment of pain, anxiety, and addiction. Additionally, further research could be done to explore the mechanism of action of this compound and its effects on other subtypes of the glycine receptor.
科学研究应用
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the GlyRα3 subtype, which is involved in the modulation of pain, anxiety, and addiction. This compound has been shown to be effective in reducing pain and anxiety in animal models, and it has also been shown to reduce alcohol consumption in rats. Additionally, this compound has been shown to have potential as a treatment for epilepsy, as it has been shown to reduce seizure activity in animal models.
属性
IUPAC Name |
N-(2-bromophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYLFKRBWLUPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。